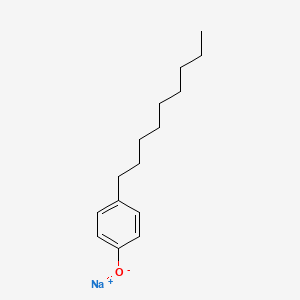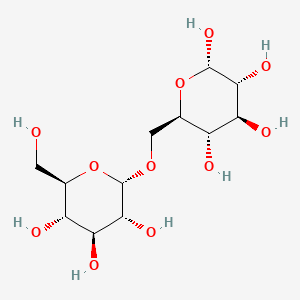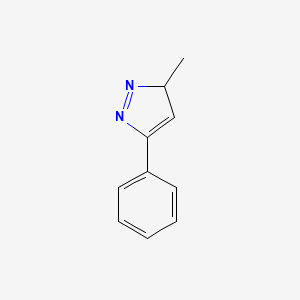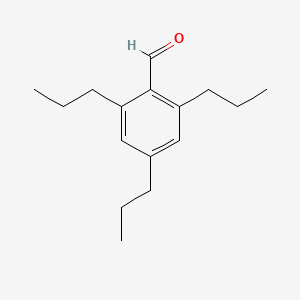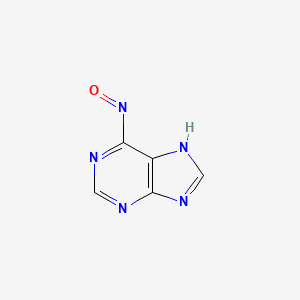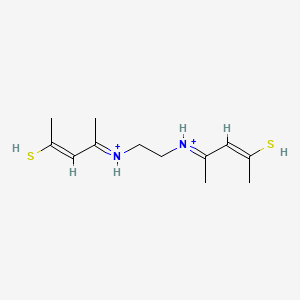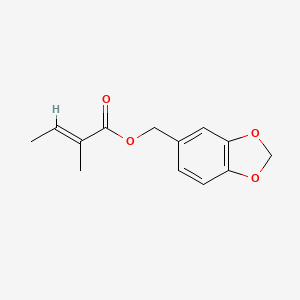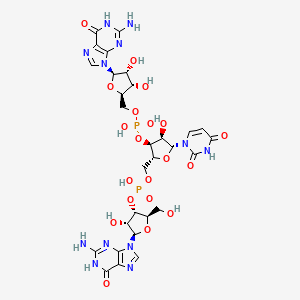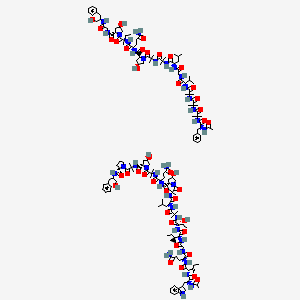
(4-Chlorophenyl)-N,N,N-trimethylmethanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 31897 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 31897 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but common methods include:
High-temperature and high-pressure methods: These methods involve the use of elevated temperatures and pressures to facilitate the formation of NSC 31897.
Catalytic methods: Catalysts are used to lower the activation energy of the reaction, allowing the compound to be synthesized under milder conditions.
Industrial Production Methods
Industrial production of NSC 31897 often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
NSC 31897 undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents, leading to the gain of electrons or hydrogen.
Substitution: NSC 31897 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidizing agents: N-chlorosuccinimide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, dichloromethane, chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxygenated derivatives, while substitution reactions could produce halogenated compounds.
Aplicaciones Científicas De Investigación
NSC 31897 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism by which NSC 31897 exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
NSC 125973: Another compound with similar properties and applications.
NSC 91566: Known for its use in organic synthesis and as a precursor for more complex molecules.
Uniqueness
NSC 31897 stands out due to its specific reactivity and the range of reactions it can undergo. Its ability to participate in both oxidation and reduction reactions, as well as its versatility in substitution reactions, makes it a valuable compound for various applications.
Propiedades
Número CAS |
6320-45-2 |
|---|---|
Fórmula molecular |
C10H15Cl2N |
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H15ClN.ClH/c1-12(2,3)8-9-4-6-10(11)7-5-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
JCNRICBAKSSBCP-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


